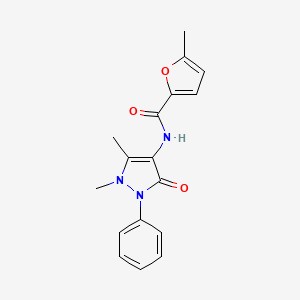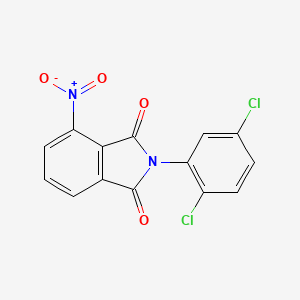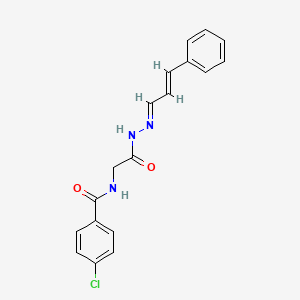![molecular formula C20H15IN2O7 B11114288 2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11114288.png)
2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-6-IODO-4-{[2-(2-NITROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes an ethoxy group, an iodine atom, a nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-6-IODO-4-{[2-(2-NITROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid and sulfuric acid.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or marker in biochemical assays due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 2-ETHOXY-6-IODO-4-{[2-(2-NITROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl and oxazole groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-6-IODO-4-{[2-(2-NITROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of 2-ETHOXY-6-IODO-4-{[2-(2-NITROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H15IN2O7 |
|---|---|
Molecular Weight |
522.2 g/mol |
IUPAC Name |
[2-ethoxy-6-iodo-4-[(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C20H15IN2O7/c1-3-28-17-10-12(8-14(21)18(17)29-11(2)24)9-15-20(25)30-19(22-15)13-6-4-5-7-16(13)23(26)27/h4-10H,3H2,1-2H3/b15-9- |
InChI Key |
NLFAKLGZJATZQJ-DHDCSXOGSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-])I)OC(=O)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-])I)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11114213.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B11114219.png)
![(2E)-5-methyl-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11114222.png)
![5,5'-oxybis{2-[2-(2-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B11114223.png)


![2-(naphthalen-1-ylamino)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11114240.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-isobutylpiperazine](/img/structure/B11114251.png)

![N-(4-Chlorophenyl)-N-({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11114264.png)

![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11114266.png)
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11114273.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11114280.png)
